1-Methoxy-2-naphthalenemethanol
Description
Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, serves as a fundamental building block in the synthesis of a wide array of organic compounds. ijpsjournal.comrasayanjournal.co.inekb.eg Its derivatives are of paramount importance in medicinal chemistry, exhibiting a broad spectrum of biological activities. ijpsjournal.comnih.govresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, among others. ijpsjournal.comnih.gov The versatility of the naphthalene scaffold allows for structural modifications that can lead to the development of novel therapeutic agents. nih.govresearchgate.net Several naphthalene-based drugs have received FDA approval and are used to treat various conditions. ekb.egnih.gov Examples include Naproxen, an anti-inflammatory drug, and Bedaquiline, an antitubercular agent. ekb.egnih.gov The reactivity of naphthalene and its derivatives, particularly their ability to form metabolites that interact with cellular proteins, underpins their diverse pharmacological effects. nih.govresearchgate.net
Research Trajectory and Historical Perspectives on Methoxynaphthalenemethanols
The study of methoxynaphthalenemethanols is rooted in the broader exploration of naphthalene chemistry. The synthesis of naphthalene was first reported by Michael Faraday in 1826, who determined its chemical formula. ekb.eg The development of synthetic methods to create substituted naphthalenes has been a continuous area of research. For instance, the preparation of 6-methoxy-2-naphthol (B1581671) has been a point of interest as it serves as a precursor in various synthetic pathways. orgsyn.org The synthesis of such compounds often involves multi-step processes, including reactions like bromination, methylation, and Grignard reactions. orgsyn.org The Williamson ether synthesis is a common method for introducing a methoxy (B1213986) group onto a naphthol skeleton. youtube.com Research into these compounds has been driven by the desire to create molecules with specific electronic and steric properties for applications in materials science and as intermediates in the synthesis of more complex molecules.
Current Research Landscape of 1-Methoxy-2-naphthalenemethanol
This compound, with the chemical formula C₁₂H₁₂O₂, is a specific derivative of naphthalene that has garnered attention in chemical research. nih.govechemi.com Current research often focuses on its synthesis and its potential as a building block for more complex molecules. The synthesis of related compounds, such as 2-naphthalenemethanol (B45165), has been explored using methods like transfer hydrogenation in micellar solutions, highlighting a move towards greener chemistry. chemicalbook.com 2-Naphthalenemethanol has also been utilized as a marker in analytical chemistry for determining the critical micelle concentration of surfactants. sigmaaldrich.com While specific extensive research on the biological activities of this compound is not broadly documented in the provided results, its structural similarity to other biologically active naphthalene derivatives suggests its potential for further investigation in medicinal chemistry. The compound is commercially available from various suppliers, indicating its use in ongoing research and development. echemi.comcalpaclab.com
Data Tables
Table 1: Physicochemical Properties of Naphthalene and Related Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 |
| This compound | C₁₂H₁₂O₂ | 188.22 | 70-71 |
| 2-Naphthalenemethanol | C₁₁H₁₀O | 158.20 | 79-81 |
| 6-Methoxy-2-naphthol | C₁₁H₁₀O₂ | 174.19 | 150-153 |
Structure
3D Structure
Properties
IUPAC Name |
(1-methoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGZPQGJNHDHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404250 | |
| Record name | 1-Methoxy-2-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76635-76-2 | |
| Record name | 2-Hydroxymethyl-1-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76635-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-2-naphthalenemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1 Methoxy 2 Naphthalenemethanol
Established Synthetic Routes for 1-Methoxy-2-naphthalenemethanol
The traditional synthesis of this compound relies on well-documented organic reactions, primarily focusing on the introduction of the methoxy (B1213986) and hydroxymethyl groups onto the naphthalene (B1677914) scaffold.
Suzuki-Miyaura Cross-Coupling Approaches to this compound
The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, offers a viable, albeit less direct, route to this compound. This approach would theoretically involve the coupling of a methoxy-substituted naphthyl boronic acid or ester with a suitable partner bearing a hydroxymethyl group equivalent, or vice versa. The reaction is catalyzed by a palladium complex and requires a base.
A plausible, though not explicitly detailed in the provided search results for this specific molecule, strategy could involve the coupling of 1-methoxy-2-naphthylboronic acid with a formaldehyde (B43269) equivalent or a protected hydroxymethylating agent. Alternatively, a boronic acid derivative of 2-(hydroxymethyl)naphthalene could be coupled with a methoxylating agent. The success of this approach hinges on the availability and stability of the requisite boronic acid derivatives and the optimization of reaction conditions to favor the desired coupling product.
Reduction-Based Syntheses of Methoxynaphthalenemethanols from Precursors (e.g., carboxylic acids, aldehydes)
A more direct and commonly employed strategy for the synthesis of this compound involves the reduction of a corresponding carbonyl compound, namely 1-methoxy-2-naphthaldehyde (B1355140) or a derivative of 1-methoxy-2-naphthoic acid.
The precursor, 1-methoxy-2-naphthaldehyde, can be synthesized through various methods, including the formylation of 1-methoxynaphthalene (B125815). Once obtained, this aldehyde can be readily reduced to the desired alcohol. A review on the synthesis and reactions of 2-methoxy-1-naphthaldehyde (B1195280) (an isomer) indicates that reduction with sodium borohydride (B1222165) (NaBH₄) is an effective method. tandfonline.com This reagent is known for its chemoselectivity in reducing aldehydes and ketones. nii.ac.jpnih.govorganic-chemistry.orgbyjus.commasterorganicchemistry.com
Similarly, 1-methoxy-2-naphthoic acid or its ester derivatives can serve as precursors. These can be reduced to this compound using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.comwikipedia.orgpatsnap.comyoutube.comresearchgate.net LiAlH₄ is capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols. byjus.commasterorganicchemistry.comwikipedia.orgpatsnap.comyoutube.comresearchgate.net
A general procedure for the reduction of a naphthaldehyde is as follows: The aldehyde is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often at 0 °C to room temperature. The reaction is monitored until the starting material is consumed. An aqueous workup followed by extraction and purification yields the desired alcohol.
For the reduction of a naphthoic acid ester with LiAlH₄: The ester is dissolved in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ is added carefully in portions, as the reaction is highly exothermic. The reaction mixture is typically stirred at room temperature or refluxed until completion. A careful quenching procedure with water and/or aqueous acid is then performed to decompose the excess hydride and the aluminum salts, followed by extraction and purification of the product.
Novel Synthetic Strategies for Methoxynaphthalenemethanol Frameworks
While established methods are reliable, research into novel synthetic strategies for methoxynaphthalenemethanol frameworks is ongoing, driven by the need for more efficient, atom-economical, and environmentally benign processes. One area of exploration involves the regioselective functionalization of readily available naphthalene derivatives. For instance, regioselective photoalkylation of methoxy-substituted naphthalenes has been reported, offering a potential route for introducing the required carbon framework. nii.ac.jp Although not directly applied to the synthesis of this compound, this methodology highlights the potential of photochemical methods in accessing specific isomers.
Another emerging area is the development of one-pot, multi-component reactions that can construct the desired molecule from simpler starting materials in a single synthetic operation. nih.gov Such strategies can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
Chemo- and Regioselectivity in this compound Synthesis
Achieving high chemo- and regioselectivity is a critical aspect of synthesizing this compound, particularly when dealing with a multifunctional naphthalene ring.
Regioselectivity refers to the preferential reaction at one position over another. In the context of the naphthalene core, electrophilic substitution reactions are highly dependent on the nature and position of existing substituents. A methoxy group at the C1 position is an activating, ortho-, para-directing group. Therefore, electrophilic formylation of 1-methoxynaphthalene would be expected to yield a mixture of 1-methoxy-2-naphthaldehyde and 1-methoxy-4-naphthaldehyde. Controlling the reaction conditions, such as the choice of formylating agent and solvent, is crucial to favor the formation of the desired 2-substituted isomer. The regioselective synthesis of substituted naphthalenes is a well-studied area, with various strategies developed to control the position of incoming substituents. nii.ac.jpnih.gov
Chemoselectivity is the selective reaction of one functional group in the presence of others. In the reduction-based synthesis of this compound from a precursor that might contain other reducible functional groups, the choice of reducing agent is paramount. For instance, if a molecule contained both an aldehyde and an ester group, a mild reducing agent like sodium borohydride would selectively reduce the aldehyde, leaving the ester intact. nii.ac.jpnih.govorganic-chemistry.orgbyjus.commasterorganicchemistry.com Conversely, a strong reducing agent like lithium aluminum hydride would likely reduce both functional groups. byjus.commasterorganicchemistry.comwikipedia.orgpatsnap.comyoutube.comresearchgate.net Therefore, a careful selection of reagents is necessary to achieve the desired transformation without affecting other parts of the molecule.
Reactivity and Mechanistic Investigations of 1 Methoxy 2 Naphthalenemethanol
Oxidation Reactions of Naphthalenemethanols
The oxidation of naphthalenemethanols to their corresponding aldehydes is a fundamental transformation. Research has explored various methods, including catalytic and photochemical processes, to achieve this conversion efficiently and selectively.
Catalytic Oxidation Processes for Methoxynaphthalenemethanols
The catalytic oxidation of benzylic and heterocyclic alcohols, including naphthalenemethanols, has been achieved using various metal-based catalysts. These processes often utilize environmentally benign oxidants like molecular oxygen or air.
Copper complexes have demonstrated effectiveness in this area. For instance, copper pyrithione (B72027) has been used as a catalyst for the oxidation of primary and secondary benzyl (B1604629) alcohols, yielding the corresponding carbonyl compounds in high yields under mild conditions with molecular oxygen or air as the oxidant. researchgate.net Similarly, novel copper(II) quinolinol imidazolium (B1220033) complexes have been applied as catalysts for the oxidation of benzylic alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net
Supported metal catalysts are also prominent. Studies on the decomposition of naphthalene (B1677914) have shown that platinum (Pt) and palladium (Pd) catalysts on a γ-Al2O3 support exhibit high activity for oxidation. researchgate.net While this study focused on the complete decomposition of naphthalene to CO2, the high activity of Pd suggests its potential for the partial oxidation of functionalized naphthalenes like 1-methoxy-2-naphthalenemethanol. researchgate.netrsc.org Supported Pd clusters have been shown to effectively catalyze methanol (B129727) oxidation to methyl formate (B1220265) at near-ambient temperatures. rsc.org The oxidation of various isopropyl-substituted naphthalenes to hydroperoxides, alcohols, and ketones using oxygen in the presence of N-hydroxyphthalimide (NHPI) has also been reported, highlighting a method applicable to functionalized naphthalenes. researchgate.net
The table below summarizes findings for the catalytic oxidation of related alcohol substrates, indicating potential pathways for this compound.
| Catalyst System | Substrate Example | Oxidant | Product | Yield | Reference |
| Copper Pyrithione | Primary/Secondary Benzyl Alcohols | O2 or Air | Carbonyl Compounds | Up to 98% | researchgate.net |
| 1% Pt/γ-Al2O3 | Naphthalene | O2 | CO2 | High Activity | researchgate.net |
| 1% Pd/γ-Al2O3 | Naphthalene | O2 | CO2 | High Activity | researchgate.net |
| NHPI/AIBN | 2-isopropylnaphthalene | O2 | Hydroperoxide | N/A | researchgate.net |
This table presents data on related compounds to infer the reactivity of this compound.
Photochemical Oxidation Pathways
Photochemical methods offer an alternative route for oxidation. The photochemistry of related methoxy-naphthalene derivatives provides insight into potential pathways for this compound. For example, 6-methoxy-2-naphthylacetic acid, a metabolite of the drug nabumetone, undergoes photodecarboxylation in both aqueous and organic solvents when aerated. nih.gov A key finding from this research was the identification of a new mechanism involving the generation of the naphthalene radical cation from the excited singlet state, followed by the addition of oxygen before decarboxylation. nih.gov This process leads to the formation of 6-methoxy-2-naphthaldehyde (B117158) as a major oxidative product. nih.gov This suggests that irradiation of this compound in the presence of oxygen could potentially lead to its oxidation to 1-methoxy-2-naphthaldehyde (B1355140) through a similar radical cation intermediate.
Carbon-Hydrogen Functionalization and Cross-Coupling Reactions
Direct functionalization of C-H bonds and cross-coupling reactions are powerful tools in modern organic synthesis for creating complex molecules from simpler precursors. Naphthalenemethanols can serve as reagents in these transformations.
Palladium-Catalyzed C-H Activation and Benzylation with Naphthalenemethanols
While specific studies detailing the palladium-catalyzed C-H activation and benzylation using this compound are not prevalent in the searched literature, the principles of such reactions are well-established. Generally, palladium catalysts are used to activate C-H bonds of an aromatic or other substrate, which can then react with a coupling partner. In this context, a naphthalenemethanol derivative could potentially act as a benzylating agent, though this specific application for the title compound requires further investigation.
Manganese(I)-Pincer Catalyzed α-Alkylation of Alcohols
Manganese pincer complexes have emerged as effective catalysts for the α-alkylation of ketones, esters, and amides using primary alcohols via a "hydrogen borrowing" strategy. nih.govacs.org This atom-economical method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with a nucleophile (like an enolate), followed by the reduction of the resulting intermediate back to an alkylated product, with water being the only byproduct. nih.gov
In a study demonstrating the broad scope of this methodology, 2-naphthalenemethanol (B45165) was successfully used as an alkylating agent to react with acetophenone. nih.govacs.org The reaction, catalyzed by a (iPr-PNP)Mn(H)(CO)2 pincer complex, yielded the corresponding β-naphthyl-substituted ketone in 88% yield. nih.govacs.org This result strongly suggests that this compound would be a viable substrate for similar α-alkylation reactions, serving as an effective C13-alkylation agent for a variety of C-H acidic compounds.
The table below details the successful alkylation using 2-naphthalenemethanol.
| Catalyst | Alcohol Substrate | Coupling Partner | Product | Yield | Reference |
| (iPr-PNP)Mn(H)(CO)2 | 2-Naphthalenemethanol | Acetophenone | 1-Phenyl-3-(naphthalen-2-yl)propan-1-one | 88% | nih.govacs.org |
This table presents data on a closely related compound to infer the reactivity of this compound.
Photoreactivity and Photorelease Mechanisms
The interaction of light with methoxy-substituted naphthalene derivatives can induce unique chemical transformations beyond simple oxidation. These reactions often involve the methoxy (B1213986) group and the naphthalene ring system, leading to cyclization or cleavage events.
A notable example is the photocyclisation of 2-methoxystilbenes, which proceeds through a non-oxidative pathway to form phenanthrenes by eliminating methanol. rsc.org This type of reaction involves an intramolecular cyclization initiated by photoexcitation, followed by the loss of the methoxy group and a hydrogen atom to form the stable aromatic phenanthrene (B1679779) core. rsc.org While this compound is not a stilbene, this reactivity highlights the potential for photo-induced elimination of the methoxy group in related systems. Such photoreactivity could be exploited in the design of photolabile protecting groups, where light is used to cleave the molecule at a specific site, releasing a substrate of interest. The investigation into the photorelease mechanisms of this compound could therefore be a promising area for future research.
Investigations of Nitro-Substituted Naphthalenemethanols as Phototriggers
While specific studies on the nitro-substituted variant of this compound are not prevalent, research on analogous compounds provides significant insight into their potential as phototriggers. Phototriggers, or photocaging groups, are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for the controlled release of the active substrate.
A closely related compound, 7-methoxy-3-nitro-2-naphthalenemethanol (MNNM), has been synthesized and studied for its phototrigger capabilities. This chromophore is designed to be excitable by light in the 350-400 nm range. Upon irradiation, it undergoes a photochemical transformation to release a caged molecule, such as an acid or an amine group on a larger biomolecule. The typical photoproduct of this reaction is a nitroso-aldehyde. For instance, when MNNM covalently linked to hippuric acid was irradiated with light (⩾370nm), it resulted in an efficient release (approximately 90%) of hippuric acid. wikipedia.org This process demonstrates the utility of the nitro-naphthalenemethanol framework as a photocaging agent that can be used under physiological conditions at wavelengths that are less likely to cause significant damage to biological molecules. wikipedia.org The underlying principle involves an intramolecular redox reaction in the excited state, where the nitro group is reduced and the benzylic carbon is oxidized, leading to bond cleavage.
Table 1: Photochemical Properties of a Related Phototrigger
| Property | Value/Observation |
|---|---|
| Compound | 7-methoxy-3-nitro-2-naphthalenemethanol (MNNM) |
| Excitation Wavelength | 350-400 nm |
| Photoproduct | Nitroso-aldehyde |
| Quantum Yield | High (0.6-0.8 in various solvents) |
| Application | Photorelease of carboxylic acids and amines |
General Photochemical Transformations of Naphthalene Derivatives
The naphthalene core of this compound makes it susceptible to various photochemical transformations. Naphthalene and its derivatives are known to exhibit unique photophysical and chemical properties, including strong fluorescence and photostability, which makes them a well-studied class of organic compounds. libretexts.org
One significant photochemical reaction is the reduction of the naphthalene ring. Photo-excited 1- and 2-methoxynaphthalene (B124790) can be reduced by triethylamine (B128534) to yield dihydronaphthalenes. rsc.orgrsc.org The mechanism for this transformation is proposed to proceed via an electron-transfer process from the triethylamine to the excited naphthalene derivative. rsc.orgrsc.org Another key photochemical process involves triplet energy transfer. Studies have shown that triplet energy can be transferred from an excited photosensitizer, like benzophenone, to naphthalene derivatives. pw.live These general transformations highlight the potential for the naphthalene ring system in this compound to engage in light-induced redox reactions.
Radical Reaction Pathways Involving Alkoxyl Intermediates
The hydroxyl group of this compound can be converted into a highly reactive alkoxyl radical intermediate (RO•). These oxygen-centered radicals are versatile intermediates in organic synthesis and can undergo several characteristic reactions. nih.govmdpi.com Common methods for generating alkoxyl radicals include the homolysis of N-alkoxyphthalimides or the reaction of the parent alcohol with a metal catalyst and an oxidant. nih.gov
Once formed, the 1-methoxy-2-(naphthalen-2-yl)methoxyl radical has two primary competing intramolecular reaction pathways:
β-Scission (or β-Fragmentation): This pathway involves the homolytic cleavage of a carbon-carbon bond positioned beta to the oxygen radical. rsc.org For the alkoxyl radical of this compound, this would involve the cleavage of the C1-C2 bond of the naphthalene ring or the bond to the hydroxymethyl carbon. Cleavage of the bond to the hydroxymethyl group would result in the formation of formaldehyde (B43269) and a 1-methoxy-naphthalen-2-yl radical. This process is a powerful method for the selective activation of strong C-C sigma bonds. rsc.org
1,5-Hydrogen Atom Transfer (1,5-HAT): This is a common intramolecular process for alkoxyl radicals where a hydrogen atom on a carbon five atoms away from the oxygen radical is abstracted. nih.govcaltech.edu This occurs via a sterically favored six-membered ring transition state. caltech.edu In the case of the alkoxyl radical derived from this compound, a 1,5-HAT could occur from the methyl group of the methoxy substituent, leading to the formation of a carbon-centered radical on that methyl group and a new hydroxyl group. This pathway, however, competes with other potential HAT and β-scission reactions. nih.gov
The specific pathway that dominates depends on the structure of the radical and the reaction conditions. caltech.edu
Table 2: Potential Radical Reactions of the 1-Methoxy-2-(naphthalen-2-yl)methoxyl Radical
| Reaction Pathway | Description | Potential Products |
|---|---|---|
| β-Scission | Homolytic cleavage of a β-C-C bond. | Formaldehyde + 1-methoxy-naphthalen-2-yl radical |
| 1,5-HAT | Intramolecular H-atom abstraction from the methoxy group. | 2-(Hydroxymethyl)-2H-naphthalen-1-one + methyl radical (after rearrangement) |
Transesterification and Etherification Reactions of the Hydroxyl Group
The primary alcohol functional group in this compound is a key site for synthetic modification, particularly through transesterification and etherification reactions.
Transesterification: This is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org In this context, this compound acts as the nucleophilic alcohol. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgbyjus.com
Acid Catalysis: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the naphthalenemethanol derivative. libretexts.orgmasterorganicchemistry.com
Base Catalysis: A base deprotonates the hydroxyl group of this compound, forming a more potent nucleophilic alkoxide ion which then attacks the ester's carbonyl carbon. byjus.com The reaction results in a new ester incorporating the 1-methoxy-2-naphthalenylmethyl moiety and the alcohol corresponding to the original ester. The reaction is reversible, and the equilibrium can be driven towards the products by removing the displaced alcohol. wikipedia.org
Etherification: The hydroxyl group can be converted into an ether linkage, most commonly via the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves a two-step process:
Deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. libretexts.orgkhanacademy.org
Nucleophilic attack of this alkoxide on a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) in an SN2 reaction. wikipedia.orgpw.live This method allows for the synthesis of a wide variety of asymmetrical ethers starting from this compound.
Mechanistic Elucidation of Key Transformations for this compound
Understanding the underlying mechanisms of the aforementioned reactions is crucial for predicting products and optimizing reaction conditions.
Mechanism of Photochemical Reduction: The photochemical reduction of the naphthalene ring by triethylamine likely proceeds through a multi-step mechanism initiated by photoinduced electron transfer (PET). Upon absorption of a photon, the naphthalene derivative reaches an excited state. In this state, it can accept an electron from triethylamine, forming a radical anion and a triethylamine radical cation. The naphthalene radical anion is then protonated by a suitable proton source (e.g., from the solvent or the radical cation), and subsequent steps lead to the formation of the reduced dihydronaphthalene product. rsc.orgrsc.org
Mechanism of Williamson Ether Synthesis: This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction is initiated by the deprotonation of the primary alcohol of this compound by a strong base to form a potent alkoxide nucleophile. This alkoxide then performs a backside attack on the electrophilic carbon of an alkyl halide. The reaction occurs in a single, concerted step where the new C-O bond is formed simultaneously as the halide leaving group departs. wikipedia.orgpw.live
Mechanism of Radical Reactions (β-Scission and 1,5-HAT): After generation of the 1-methoxy-2-(naphthalen-2-yl)methoxyl radical, the subsequent pathways are unimolecular.
β-Scission: This is a homolytic cleavage process where the electron from the oxygen radical and one electron from the adjacent C-C bond form a new pi bond (a carbonyl group), while the other electron from the C-C bond forms a new carbon-centered radical. nih.govrsc.org
1,5-HAT: This proceeds through a cyclic, six-membered transition state. The alkoxyl radical abstracts a hydrogen atom from the carbon at the 5-position (the methoxy carbon), leading to the formation of a strong O-H bond and a new, more stable carbon-centered radical. nih.govacs.org
Mechanism of Transesterification: Under acidic conditions, the mechanism involves protonation of the ester's carbonyl group, followed by nucleophilic attack from the hydroxyl group of this compound to form a tetrahedral intermediate. libretexts.orglibretexts.org A proton transfer then occurs, followed by the elimination of the original alcohol to yield the new, protonated ester, which is then deprotonated to give the final product. byjus.commasterorganicchemistry.com Under basic conditions, the mechanism involves the formation of a nucleophilic alkoxide from this compound, which attacks the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the original alkoxide as a leaving group to form the new ester. byjus.com
Derivatives and Analogues of 1 Methoxy 2 Naphthalenemethanol
Synthesis and Characterization of Structural Isomers
The structural isomers of 1-Methoxy-2-naphthalenemethanol, such as 4-Methoxy-1-naphthalenemethanol and 6-Methoxy-2-naphthalenemethanol, are valuable compounds in synthetic chemistry. Their preparation often involves multi-step reaction sequences starting from readily available naphthalene (B1677914) precursors.
4-Methoxy-1-naphthalenemethanol: The synthesis of 4-Methoxy-1-naphthalenemethanol can be achieved from 1-methoxynaphthalene (B125815). One reported method involves the formylation of 1-methoxynaphthalene to produce 4-methoxy-1-naphthaldehyde, which is then reduced to the corresponding alcohol. prepchem.com The formylation is typically carried out using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide. prepchem.com The resulting aldehyde can be reduced to 4-Methoxy-1-naphthalenemethanol using a standard reducing agent like sodium borohydride (B1222165).
6-Methoxy-2-naphthalenemethanol: The synthesis of 6-Methoxy-2-naphthalenemethanol often starts from 2-acetyl-6-methoxynaphthalene (B28280). A common route involves the haloform reaction to convert the acetyl group to a carboxylic acid, followed by esterification and subsequent reduction of the ester to the primary alcohol. oriprobe.com For instance, treatment of 2-acetyl-6-methoxynaphthalene with sodium hypochlorite (B82951) yields 6-methoxy-2-naphthoic acid. oriprobe.com This acid is then esterified, for example with methanol (B129727) in the presence of an acid catalyst, to give methyl 6-methoxy-2-naphthoate. oriprobe.com Finally, reduction of the ester with a powerful reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) affords 6-Methoxy-2-naphthalenemethanol. oriprobe.com
Another approach to a precursor for 6-Methoxy-2-naphthalenemethanol is the synthesis of 6-methoxy-2-naphthol (B1581671). This can be prepared from 2-naphthol (B1666908) through bromination and subsequent methylation. orgsyn.org The resulting 6-bromo-2-methoxynaphthalene can be converted to the Grignard reagent and then oxidized to 6-methoxy-2-naphthol. orgsyn.org This naphthol can then be further functionalized to obtain the desired alcohol.
The characterization of these isomers relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the substitution pattern on the naphthalene ring and confirming the presence of the methoxy (B1213986) and hydroxymethyl groups. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds.
Table 1: Synthesis and Properties of Structural Isomers
| Compound Name | Starting Material | Key Synthesis Steps | Melting Point (°C) |
|---|---|---|---|
| 4-Methoxy-1-naphthalenemethanol | 1-Methoxynaphthalene | Formylation, Reduction | Not specified in provided search results |
| 6-Methoxy-2-naphthalenemethanol | 2-Acetyl-6-methoxynaphthalene | Haloform reaction, Esterification, Reduction | Not specified in provided search results |
Functionalized Methoxynaphthalenemethanol Derivatives
The inherent reactivity of the hydroxyl and methoxy groups, as well as the aromatic naphthalene core, allows for a wide range of functionalizations to tailor the properties of methoxynaphthalenemethanol derivatives for specific applications.
Incorporation of Photo-responsive Moieties
The integration of photo-responsive units, such as spiropyrans, into naphthalene-based structures is an active area of research for the development of smart materials. researchgate.net These materials can change their properties, such as color or fluorescence, upon irradiation with light. While direct functionalization of this compound with photo-responsive moieties is not extensively detailed in the provided search results, the synthesis of naphthalene-spiropyran conjugates demonstrates the feasibility of this approach. researchgate.net The synthesis typically involves preparing a functionalized naphthalene precursor that can be covalently linked to a spiropyran unit. researchgate.net The resulting conjugate can exhibit photochromism, where the luminescent properties of the naphthalene fluorophore are quenched upon covalent attachment to the spiropyran. researchgate.net
Modifications for Enhanced Reactivity or Specific Applications
Naphthalene derivatives are widely functionalized to create compounds with specific biological activities or material properties. For instance, functionalized naphthalenes are used in the development of drugs, dispersants, and dyes. lifechemicals.com The methoxy and hydroxyl groups of methoxynaphthalenemethanol can be modified to introduce other functional groups or to link the molecule to other scaffolds, thereby enhancing its utility as a building block in medicinal chemistry and materials science. lifechemicals.comrasayanjournal.co.in For example, the synthesis of novel 6-methoxynaphthalene derivatives has been explored for their potential anticancer activity. researchgate.net
Structure-Reactivity Relationships in Naphthalene Alcohol Systems
The reactivity of naphthalene alcohols is influenced by the position of the substituents on the naphthalene ring system. The electronic properties of the methoxy group and the position of the hydroxymethyl group affect the reactivity of the aromatic ring towards electrophilic substitution and the reactivity of the alcohol itself. Studies on selected naphthalene derivatives have shown that parameters such as hydrogen acceptance, hydrophobicity, and electronic substituent constants can be correlated with their biological response. nih.gov This highlights the importance of understanding the structure-activity relationships to design new functional molecules.
Stereochemical Aspects of Chiral Methoxynaphthalenemethanol Derivatives
The introduction of a chiral center at the carbon bearing the hydroxyl group in methoxynaphthalenemethanol derivatives opens up possibilities for the development of enantioselective catalysts and chiral drugs. The synthesis of enantiomerically pure or enriched chiral alcohols is a significant challenge in organic chemistry.
The enantioselective synthesis of chiral β-amino alcohols has been achieved through catalytic asymmetric radical C-H amination, a process that can be conceptually applied to naphthalene systems. nih.gov Furthermore, the synthesis of chiral β-naphthyl-β-sulfanyl ketones has been accomplished via an enantioselective sulfa-Michael reaction catalyzed by a bifunctional cinchona alkaloid-derived organocatalyst. nih.gov These methods showcase the potential for developing stereoselective syntheses of chiral methoxynaphthalenemethanol derivatives.
The resolution of racemic mixtures is another common strategy to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical methods like crystallization. nih.gov
Advanced Spectroscopic Characterization and Computational Chemistry of 1 Methoxy 2 Naphthalenemethanol
Spectroscopic Methodologies for Structural Elucidation
The precise structure of 1-Methoxy-2-naphthalenemethanol is determined through a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the connectivity and arrangement of atoms.
Advanced Nuclear Magnetic Resonance Spectroscopy for Naphthalene (B1677914) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds, including naphthalene derivatives. numberanalytics.comnumberanalytics.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in assigning the complex proton (¹H) and carbon (¹³C) signals of the naphthalene core and its substituents. numberanalytics.comnumberanalytics.com These methods reveal proton-proton couplings, direct carbon-proton correlations, and through-space proton proximities, respectively, which are crucial for unambiguous structural determination. numberanalytics.comnumberanalytics.com
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the methanol (B129727) substituent. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.1 - 8.2 | 105 - 135 |
| Methoxy (-OCH₃) | ~3.9 | ~56 |
| Methylene (-CH₂OH) | ~4.7 | ~64 |
| Hydroxyl (-OH) | Variable | - |
Note: Predicted values are based on typical ranges for similar naphthalene derivatives.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. The C-O stretching vibrations for the methoxy and alcohol groups would be observed in the 1000-1300 cm⁻¹ region. The presence of the naphthalene ring is confirmed by characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ range. nist.govnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For naphthalene derivatives, characteristic Raman bands include ring deformation and C-C stretching modes. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (methoxy) | 2850-3000 | IR, Raman |
| C=C Aromatic Ring Stretch | 1400-1600 | IR, Raman |
| C-O Stretch (methoxy, alcohol) | 1000-1300 | IR |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. uzh.chresearchgate.netsigmaaldrich.com For this compound (C₁₂H₁₂O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass (monoisotopic mass: 188.08373 Da). chemspider.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group, the methoxy group, or the entire hydroxymethyl group. The purity of a sample can also be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which separate impurities before they enter the mass spectrometer. uzh.chresearchgate.net
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | 188.08 | Molecular Ion |
| [M-CH₃]⁺ | 173.06 | Loss of a methyl group |
| [M-OCH₃]⁺ | 157.07 | Loss of a methoxy group |
| [M-CH₂OH]⁺ | 157.07 | Loss of a hydroxymethyl group |
| [C₁₀H₇O]⁺ | 143.05 | Naphthoxy-type fragment |
Note: The m/z values are for the most abundant isotopes and the observed fragments can vary depending on the ionization method.
Ultraviolet-Visible Spectroscopy and Fluorescence Properties of Naphthalene Alcohols
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives exhibit strong UV absorption due to π-π* transitions within the aromatic system. researchgate.netrsc.org The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, similar to other naphthalene derivatives. researchgate.netomlc.org
Certain naphthalene derivatives are known to be fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. nih.govnih.gov The fluorescence properties, including the emission spectrum and quantum yield, are sensitive to the substitution pattern on the naphthalene ring and the solvent environment. nih.govnih.gov The presence of the methoxy and hydroxymethyl groups on the naphthalene ring will influence the electronic structure and thus the absorption and fluorescence characteristics. rsc.org
Table 4: Expected Photophysical Properties of this compound
| Property | Expected Range |
|---|---|
| UV Absorption Maxima (λ_max) | 220-350 nm |
| Molar Extinction Coefficient (ε) | 1,000 - 100,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maxima | Dependent on excitation wavelength and solvent |
Note: These are general ranges for naphthalene derivatives and specific values require experimental determination.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.netijsrst.comsamipubco.comresearchgate.net By solving the Schrödinger equation within the DFT framework, various molecular properties can be calculated. ijsrst.comsamipubco.com
For this compound, DFT calculations can be used to:
Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule, including bond lengths and angles. researchgate.net
Predict spectroscopic properties: Theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra can be calculated and compared with experimental data to confirm the structure. nih.gov
Analyze the electronic structure: The distribution of electrons in the molecule can be visualized through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's electronic excitability and reactivity. nih.govchemrxiv.orgchemrxiv.org A smaller HOMO-LUMO gap generally indicates higher reactivity.
Predict reactivity: DFT can be used to calculate various reactivity descriptors, which can help in understanding how the molecule might behave in chemical reactions. researchgate.net
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 1-naphthoic acid |
| 2-naphthoic acid |
| 1-naphthylacetic acid |
| 2-naphthylacetic acid |
| 1-hydroxy-2-naphthoic acid |
| 2-hydroxy-3-naphthoic acid |
| naphthyl-2-methylenesuccinic acid |
| 1,8-dimethylnaphthalene |
| 1,8-bis(bromomethyl)naphthalene |
| 1,8-bis(dibromomethyl)naphthalene |
| 1-naphthol |
| 2-naphthol (B1666908) |
| 1,2-dihydroxynaphthalene |
| 6-methoxy-2-naphthylacetic acid |
| 6-methoxy-2-naphthaldehyde (B117158) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C1-C(methoxy) and C2-C(methanol) bonds, as well as the orientation of the hydroxyl and methyl hydrogen atoms. MD simulations can explore these degrees of freedom by solving Newton's equations of motion for the atoms in the system, allowing the molecule to sample a wide range of conformations.
A typical MD simulation protocol would involve:
System Setup: Placing a single molecule of this compound in a simulation box, often solvated with a chosen solvent (e.g., water, methanol) to mimic experimental conditions.
Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes or unfavorable contacts.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.
Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.
From the trajectory, various analyses can be performed to understand the conformational preferences and intermolecular interactions. For instance, the dihedral angles defining the orientation of the methoxy and methanol groups relative to the naphthalene ring can be monitored over time to identify the most stable conformers.
Illustrative Conformational Analysis Data
| Dihedral Angle | Description | Predominant Angle (degrees) | Population (%) |
| C2-C1-O-CH3 | Methoxy group orientation | ~0° (syn-periplanar) | 65 |
| ~180° (anti-periplanar) | 35 | ||
| C1-C2-CH2-OH | Methanol group orientation | ~60° (gauche) | 70 |
| ~180° (anti) | 30 |
This data is illustrative and represents a plausible outcome for a molecule with similar structural features.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor, while the oxygen atoms of both the methoxy and hydroxyl groups can act as hydrogen bond acceptors. The aromatic naphthalene ring can also participate in π-π stacking interactions with other aromatic systems. Analysis of the radial distribution functions between specific atoms can quantify these interactions.
Illustrative Intermolecular Interaction Data (in aqueous solution)
| Interaction Type | Interacting Groups | Average Distance (Å) |
| Hydrogen Bond (Donor) | -OH --- O (water) | 2.8 |
| Hydrogen Bond (Acceptor) | O(methoxy) --- H (water) | 2.9 |
| Hydrogen Bond (Acceptor) | O(hydroxyl) --- H (water) | 2.8 |
This data is illustrative and based on typical hydrogen bond distances.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in investigating the mechanisms of chemical reactions. For this compound, potential reactions of interest could include oxidation of the alcohol, O-demethylation of the methoxy group, or electrophilic aromatic substitution on the naphthalene ring.
To study a reaction mechanism, a proposed reaction pathway is modeled by identifying the structures of the reactants, products, and any intermediates and transition states. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed.
The process for computationally studying a reaction mechanism typically involves:
Geometry Optimization: Calculating the lowest energy structures for the reactants, products, and any proposed intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state. This is often the most challenging step and requires specialized algorithms.
Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
Illustrative Reaction Coordinate for a Hypothetical Oxidation Reaction
Consider the hypothetical oxidation of the methanol group to an aldehyde. A computational study could model this reaction using an oxidizing agent.
Illustrative Energy Profile for Hypothetical Oxidation
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Oxidant) | 0.0 |
| Transition State | +15.2 |
| Products (1-Methoxy-2-naphthaldehyde + Reduced Oxidant) | -25.8 |
This data is illustrative and represents a plausible energy profile for such a reaction.
These computational studies provide invaluable atomic-level detail about how a reaction occurs, which can be used to predict reactivity, understand selectivity, and design new catalysts or reaction conditions.
Applications in Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Building Blocks
The strategic placement of the methoxy (B1213986) and hydroxymethyl functional groups on the naphthalene (B1677914) core makes 1-methoxy-2-naphthalenemethanol a valuable precursor in multi-step organic syntheses. These groups can be readily transformed or used to direct the addition of other functionalities, allowing for the construction of intricate molecular architectures.
Precursors for Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.netnih.gov The naphthalene framework of this compound serves as a fundamental unit that can be elaborated upon to construct larger, more complex polycyclic systems. rsc.org The hydroxyl and methoxy groups can be manipulated to facilitate annulation reactions, where additional rings are fused onto the existing naphthalene structure. For instance, the hydroxyl group can be converted into a leaving group to promote cyclization reactions, or the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, guiding the formation of new rings at specific positions. youtube.com This controlled approach to building polycyclic structures is crucial for synthesizing novel materials with tailored electronic and photophysical properties. rsc.org
Synthesis of Heterocyclic Systems (e.g., Indole (B1671886) Derivatives)
The indole ring system is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical agents. openmedicinalchemistryjournal.comnih.gov this compound can be employed as a starting material in the synthesis of various indole derivatives. openmedicinalchemistryjournal.com The functional groups on the naphthalene ring can be chemically altered to introduce the necessary components for indole ring formation. For example, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions with appropriately substituted anilines or hydrazines, key steps in classical indole syntheses like the Fischer indole synthesis. sciencedaily.comresearchgate.net The methoxy group, by influencing the electron density of the naphthalene ring, can also play a role in directing the cyclization to form the desired indole isomer. nih.gov The ability to synthesize diverse indole derivatives is of significant interest in medicinal chemistry for the development of new therapeutic agents. rsc.org
Development of Photoinitiators and Photorelease Systems
The naphthalene chromophore within this compound makes it a candidate for applications in photochemistry. Naphthalene-based compounds are known to absorb UV light and can be engineered to act as photoinitiators, which are molecules that generate reactive species upon light exposure to initiate polymerization reactions. nih.govresearchgate.net The presence of a methoxy group can modulate the photophysical properties of the naphthalene ring, potentially enhancing its efficiency as a photoinitiator. nih.gov Furthermore, the hydroxymethyl group can be functionalized to tether other molecules, creating photorelease systems. In such systems, the bond connecting the molecule of interest to the naphthalenemethanol scaffold is cleaved upon light irradiation, allowing for the controlled release of the molecule in a specific location and at a desired time.
Advanced Materials Development Utilizing Naphthalene Frameworks
The rigid and planar structure of the naphthalene core is a desirable feature for the development of advanced materials. Polymers and composites incorporating naphthalene-based units can exhibit enhanced thermal stability and unique optical and electronic properties. nih.govacs.org For example, naphthalene-containing polymers have been investigated for applications in gas storage and separation, where the porous structure of the material can selectively adsorb certain gases. nih.gov The introduction of functional groups, such as the methoxy and hydroxyl groups in this compound, provides handles for polymerization and for tuning the properties of the resulting material. These materials have potential uses in organic electronics, such as in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org
Catalysis and Ligand Design Involving Methoxynaphthalenemethanols
The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. The structure of this compound offers a scaffold for the design of novel ligands for transition metal catalysis. nih.gov The hydroxyl group can be modified to create a coordinating site for a metal center, while the methoxy group and the naphthalene backbone can influence the steric and electronic environment around the metal. This can have a profound impact on the activity and selectivity of the catalyst. Naphthalene-based polymers have also been used as supports for catalysts, offering a high surface area and the potential for catalyst recycling. mdpi.com The ability to tailor the ligand structure based on the methoxynaphthalenemethanol framework opens up possibilities for developing new catalytic systems for a wide range of chemical transformations. nih.gov
Biological and Biomedical Research Applications of 1 Methoxy 2 Naphthalenemethanol
Investigation of Enzyme Substrate Activity
There is no available scientific literature detailing the investigation of 1-Methoxy-2-naphthalenemethanol's activity as an enzyme substrate.
Interaction with Alcohol Dehydrogenase Isoenzymes
No studies were found that examine the interaction between this compound and alcohol dehydrogenase (ADH) isoenzymes. Research on how ADHs metabolize various alcohols is extensive; however, this specific compound has not been a subject of such investigations. The role of ADH in the metabolism of other naphthalene-containing compounds has been explored, but this does not provide direct evidence for the activity of this compound.
Enzymatic Assays and Kinetic Studies
In line with the lack of research on its enzyme interactions, there are no published enzymatic assays or kinetic studies involving this compound. Such studies are crucial for understanding the metabolic pathways and potential pharmacological relevance of a compound, and their absence for this compound indicates a significant gap in the scientific knowledge base.
Evaluation of Biological Activities of Naphthalene (B1677914) Derivatives
While numerous naphthalene derivatives have been evaluated for a range of biological activities, specific data for this compound is not present in the reviewed literature.
Antimicrobial Properties
There is no available research on the antimicrobial properties of this compound. Studies on other methoxylated naphthalene compounds have reported some antimicrobial effects, but these findings cannot be extrapolated to this specific isomer without direct experimental evidence.
Termite Control Research and Insecticidal Activity
Development of Fluorescent Probes for Biological Systems
The application of this compound in the development of fluorescent probes for biological systems is not well-documented. Fluorescent probes are essential tools in molecular biology, allowing for the visualization and tracking of specific molecules within living cells. While naphthalene derivatives, in general, are known to exhibit fluorescent properties and are used in the design of such probes, specific studies detailing the synthesis, characterization, and application of this compound for this purpose are not present in the available literature.
Prodrug and Caged Compound Strategies in Chemical Biology
The use of this compound in prodrug or caged compound strategies is another area where specific research is not currently available. Prodrugs are inactive compounds that are converted into active drugs within the body, often to improve drug delivery or reduce side effects. Caged compounds are molecules that are rendered inactive by a photoremovable protecting group, allowing for their controlled activation with light. While these are important strategies in chemical biology, there are no published studies that specifically describe the use of this compound as a component in such systems.
Future Directions and Research Gaps for 1 Methoxy 2 Naphthalenemethanol
Exploration of Asymmetric Synthesis and Chiral Catalysis
The development of methods for the enantioselective synthesis of chiral compounds is a cornerstone of modern organic chemistry. nih.gov For 1-Methoxy-2-naphthalenemethanol, which possesses a prochiral center, the exploration of asymmetric synthesis represents a critical research frontier. Future work should focus on the development of catalytic systems that can produce enantiomerically pure forms of this alcohol.
A promising avenue lies in the use of chiral ligands in asymmetric catalysis. nih.gov The design and synthesis of novel chiral ligands, potentially derived from the naphthalene (B1677914) backbone itself, could lead to highly efficient and selective catalytic processes. nih.gov Research into chiral diene ligands, for instance, has shown significant progress in asymmetric transformations and could be adapted for this purpose. nih.gov The development of chiral phosphoric acids has also enabled the in situ generation of reactive intermediates for asymmetric nucleophilic additions, a strategy that could be applied to precursors of this compound to create remotely chiral centers. nih.gov
Table 1: Potential Asymmetric Synthesis Strategies for this compound
| Strategy | Catalyst/Reagent Type | Potential Advantages |
| Asymmetric Reduction | Chiral Ruthenium or Rhodium Complexes | High enantioselectivity for the reduction of the corresponding ketone. |
| Chiral Ligand-Assisted Addition | Organozinc or Grignard reagents with chiral amino alcohols | Control over the stereochemistry of the alcohol product. |
| Enzymatic Resolution | Lipases or other hydrolases | Green and highly selective method for separating enantiomers. |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly integral to chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future research on this compound should prioritize the development of sustainable synthetic routes. This includes the use of greener solvents, catalytic processes to minimize waste, and the utilization of renewable feedstocks. ijpsjournal.com
The alkylation of naphthalene with methanol (B129727) over solid acid catalysts, such as SAPO-11 molecular sieves, presents a potential green route to related structures and could be adapted for the synthesis of precursors to this compound. researchgate.net Furthermore, the use of biocatalysis, leveraging enzymes to carry out specific transformations, offers a highly efficient and environmentally benign alternative to traditional chemical methods. The microbial degradation of naphthalene, for instance, highlights the potential for biological systems to be engineered for the synthesis of functionalized naphthalenes. nih.govresearchgate.net
Innovations in photocatalysis using naphthalene-based porous organic salts also open up new possibilities for green synthesis, potentially enabling the use of visible light to drive chemical reactions. rsc.org
Advanced Functional Material Design
The rigid and aromatic nature of the naphthalene core makes this compound an attractive building block for the design of advanced functional materials. Research in this area could lead to the development of novel polymers, sensors, and electronic materials.
One area of exploration is the incorporation of this compound into polymers to create materials with tailored optical or thermal properties. The methoxy (B1213986) and hydroxyl groups offer sites for polymerization and further functionalization. Additionally, the phosphorescence properties of naphthalene derivatives suggest that materials incorporating this compound could be developed as sensors. For example, silica (B1680970) nanoparticles functionalized with 2-naphthalenemethanol (B45165) have been investigated as phosphorescence sensors. mdpi.com
The synthesis of naphthalene-based porous organic salts for applications in photocatalysis demonstrates the potential for creating structured materials with unique catalytic activities. rsc.org Future work could explore the self-assembly of this compound derivatives into ordered structures with interesting electronic or photophysical properties.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
Kinetic studies on the pyrolysis and oxidation of related methoxy-substituted compounds can provide insights into the bond dissociation energies and reaction pathways that may be relevant to this compound. dntb.gov.ua For instance, mechanistic investigations into the oxidation of the carbanion of a related methoxy-phenylacetate have pointed to the involvement of free radical intermediates. rsc.org
Computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool to predict transition state geometries and activation energies, offering a deeper understanding of stereoselectivity in asymmetric reactions involving this compound. nih.gov
Targeted Biomedical Applications and Pharmacological Profiling
Naphthalene derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities. researchgate.net The structural features of this compound suggest that it and its derivatives could possess interesting pharmacological properties, warranting a comprehensive investigation into their potential as therapeutic agents.
Derivatives of 2-methoxynaphthalene (B124790) have been synthesized and evaluated as potential anti-inflammatory agents. nih.gov Furthermore, certain 6-methoxynaphthalene derivatives have shown promising anticancer activity. researchgate.net These findings suggest that this compound could serve as a scaffold for the development of new anti-inflammatory or anticancer drugs. The introduction of the naphthalene moiety has been shown to improve the chemical and metabolic stability of active molecules while retaining their pharmacological effects. nih.gov
Future research should involve the synthesis of a library of derivatives of this compound and their systematic evaluation for various biological activities. This would include in vitro and in vivo studies to determine their efficacy and to elucidate their mechanisms of action. The pharmacological study of related alkoxy-naphthalene derivatives has indicated potential activities on the central nervous system, suggesting another possible avenue for investigation. google.com
Table 2: Investigated Biological Activities of Related Naphthalene Derivatives
| Compound Class | Biological Activity | Reference |
| 2-Methoxynaphthalene derivatives | Anti-inflammatory | nih.gov |
| 6-Methoxynaphthalene derivatives | Anticancer | researchgate.net |
| Naphthalene-substituted triazole spirodienones | Anticancer | nih.gov |
| Alkoxy-1-(2-acylamino ethyl) naphthalenes | CNS activity (sedative, anxiolytic) | google.com |
| Naphthoquinone-naphthol derivatives | Anticancer | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 1-Methoxy-2-naphthalenemethanol, and how can purity be ensured?
Synthesis typically involves methoxylation and hydroxylation of naphthalene derivatives. For example, starting with naphthalen-2-ol derivatives (e.g., 6-methoxynaphthalen-2-ol) and employing regioselective methoxylation agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity verification requires HPLC (>95% purity) and spectral characterization (¹H/¹³C NMR, FT-IR) to confirm the absence of byproducts like unreacted naphthols or over-methylated analogs .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H NMR : Look for a singlet at δ ~3.8–4.0 ppm (methoxy group) and a broad peak at δ ~1.5–2.0 ppm (hydroxymethyl group) .
- FT-IR : Confirm O-H stretch (~3200–3500 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and aromatic C-H bends (~750–800 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 188.22 (C₁₂H₁₂O₂) with fragmentation patterns matching methoxy and hydroxymethyl groups .
Q. What safety protocols are essential when handling this compound?
The compound is classified as harmful if inhaled, ingested, or absorbed through skin (H302, H312, H332) . Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid contact with oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The methoxy group acts as an electron-donating substituent, activating the naphthalene ring for electrophilic substitution at the 1-position. However, steric hindrance from the hydroxymethyl group may limit coupling efficiency. Optimize conditions using Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids in THF/water (3:1) at 80°C . Monitor regioselectivity via LC-MS and compare with computational models (DFT studies) .
Q. What analytical challenges arise in detecting trace amounts of this compound in environmental samples?
Low volatility and polar functional groups complicate GC-MS analysis. Derivatization (e.g., silylation of the hydroxyl group) improves detectability. Alternatively, use HPLC-MS/MS with a C18 column and ESI+ ionization, targeting the [M+H]+ ion at m/z 189.23. Matrix effects from humic acids in water samples require solid-phase extraction (SPE) with Oasis HLB cartridges .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. antioxidant effects) be resolved?
Contradictions may stem from concentration-dependent effects or impurity interference. Conduct dose-response assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) using rigorously purified batches. Compare results with structural analogs (e.g., 1-Methoxynaphthalene) to isolate the role of the hydroxymethyl group . Purity must be validated via NMR and LC-MS to exclude confounding byproducts .
Q. What methodologies are recommended for assessing the environmental toxicity of this compound?
Follow OECD guidelines:
- Aquatic toxicity : Use Daphnia magna acute immobilization tests (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) .
- Biodegradation : Perform OECD 301F manometric respirometry to measure % mineralization over 28 days .
- Bioaccumulation : Calculate log Kow (estimated ~2.5 via EPI Suite) to predict low bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
